Carisoprodol-d7

Übersicht

Beschreibung

Carisoprodol-d7 is a deuterated form of carisoprodol, a centrally acting muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. The deuterated version, this compound, is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry, to ensure accurate quantification of carisoprodol in biological samples .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Carisoprodol-d7 involves the incorporation of deuterium atoms into the carisoprodol molecule. This process typically starts with the synthesis of deuterated intermediates, which are then used to produce the final deuterated compound. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, is crucial in verifying the deuterium content and overall quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Carisoprodol-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Carisoprodol can be oxidized to form its primary metabolite, meprobamate.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are typically employed.

Major Products:

Oxidation: Meprobamate is the primary product formed from the oxidation of carisoprodol.

Reduction: The products depend on the specific reducing conditions used.

Substitution: Various substituted carbamates can be formed depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Carisoprodol-d7 has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of carisoprodol in biological samples, ensuring accurate and reliable results.

Pharmacokinetic Studies: Helps in studying the metabolism and pharmacokinetics of carisoprodol by providing a stable isotopic reference.

Forensic Toxicology: Employed in forensic analysis to detect and quantify carisoprodol in biological specimens, aiding in the investigation of drug-related cases.

Clinical Research: Used in clinical trials to monitor carisoprodol levels in patients, ensuring proper dosing and minimizing adverse effects.

Wirkmechanismus

The precise mechanism of action of carisoprodol-d7 is not fully understood. it is believed to exert its effects through central nervous system depression. Carisoprodol is metabolized to meprobamate, which has anxiolytic and sedative properties. The compound likely affects interneuronal activity in the spinal cord and reticular formation, leading to muscle relaxation and altered pain perception .

Vergleich Mit ähnlichen Verbindungen

Carisoprodol: The non-deuterated form, widely used as a muscle relaxant.

Meprobamate: The primary metabolite of carisoprodol, with anxiolytic and sedative effects.

Methocarbamol: Another centrally acting muscle relaxant with a similar mechanism of action.

Uniqueness of Carisoprodol-d7: this compound is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in research and clinical settings where accurate quantification of carisoprodol is essential .

Biologische Aktivität

Carisoprodol-d7 is a deuterated derivative of carisoprodol, a centrally acting skeletal muscle relaxant used primarily for the relief of discomfort associated with acute musculoskeletal conditions. This compound is notable for its application in pharmacokinetic studies and drug testing due to its unique isotopic labeling, which allows for precise quantification of the parent compound in biological samples. This article delves into the biological activity of this compound, including its pharmacodynamics, metabolism, and interactions with other substances.

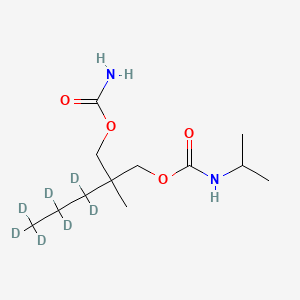

Chemical Structure and Properties

This compound retains the molecular structure of carisoprodol (C12H24N2O4) with the incorporation of deuterium atoms, enhancing its utility in analytical chemistry. The presence of deuterium allows researchers to track the compound's behavior in biological systems without interference from the non-deuterated form.

This compound exhibits biological activities similar to those of carisoprodol, functioning primarily as a central nervous system depressant. It interrupts neuronal communication within the reticular formation and spinal cord, leading to sedation and altered pain perception. The anxiolytic effects are largely attributed to its active metabolite, meprobamate, which is formed during metabolism.

Key Mechanisms:

- Sedation : this compound enhances sedation through its central nervous system effects.

- Muscle Relaxation : Although direct muscle relaxation has not been evidenced, sedation may contribute to perceived muscle relaxation.

- Anxiolytic Effects : The conversion to meprobamate plays a crucial role in its anxiolytic properties.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Metabolism

- Carisoprodol is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within 1-2 hours.

- The primary metabolic pathway involves conversion to meprobamate via cytochrome P450 enzymes (CYP2C19), influencing both efficacy and safety profiles.

Case Study: PK-PD Relationship

In a clinical trial evaluating the pharmacokinetics and pharmacodynamics (PK-PD) of carisoprodol:

- Participants : 13 healthy volunteers received single (350 mg), double (700 mg), and multiple doses.

- Findings : Significant differences in sedation levels were observed at 1.5 hours post-administration, indicating that while muscle relaxation was not directly evidenced, sedation contributed to therapeutic effects .

Interactions with Other Substances

This compound can interact with other central nervous system depressants such as alcohol and benzodiazepines. These interactions can enhance sedative effects and increase the risk of adverse outcomes like respiratory depression or overdose. Additionally, co-administration with CYP2C19 inhibitors may alter the metabolism of carisoprodol, necessitating careful monitoring during combined therapy.

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Meprobamate | Metabolite of carisoprodol | Anxiolytic agent | Longer half-life; potential for dependence |

| Baclofen | GABA-B receptor agonist | Muscle relaxant | Different mechanism; less sedative effect |

| Cyclobenzaprine | Structural analog | Muscle relaxant | More potent muscle relaxant; different side effect profile |

| Tizanidine | Alpha-2 adrenergic agonist | Muscle relaxant | Unique mechanism; potential for hypotension |

This compound's unique isotopic labeling facilitates precise tracking in pharmacological studies while retaining similar pharmacological properties to its parent compound.

Eigenschaften

IUPAC Name |

[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZCIYFFPZCNJE-FJNYTKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016922 | |

| Record name | Carisoprodol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218911-70-6 | |

| Record name | Carisoprodol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.